Ethyl 3-(2-cyanoaziridin-1-yl)propanoate
Description
Ethyl 3-(2-cyanoaziridin-1-yl)propanoate is an ethyl ester derivative featuring a 2-cyanoaziridine substituent. The aziridine ring, a three-membered heterocycle with one nitrogen atom, is highly strained, and the addition of a cyano group (-CN) at the 2-position introduces significant electronic effects.
Properties
CAS No. |
75984-75-7 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 3-(2-cyanoaziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)3-4-10-6-7(10)5-9/h7H,2-4,6H2,1H3 |
InChI Key |
RMGXMQYFBYUDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CC1C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-(2-cyanoaziridin-1-yl)propanoate can be achieved through various methods. One common approach involves the reaction of ethyl acrylate with 2-cyanoaziridine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 3-(2-cyanoaziridin-1-yl)propanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2-cyanoaziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-(2-cyanoaziridin-1-yl)propanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares key structural and functional attributes of Ethyl 3-(2-cyanoaziridin-1-yl)propanoate with analogous ethyl propanoate derivatives:
Key Observations:
- Ring Strain vs. Stability : The 3-membered aziridine ring in the target compound confers higher reactivity compared to 5-membered rings (e.g., pyrrolidine in or furan in ). This strain facilitates ring-opening reactions, useful in drug synthesis.
- Electronic Effects: The cyano group in the target compound enhances electrophilicity, contrasting with the electron-donating methylthio group in Ethyl 3-(methylthio)propanoate or the weakly electron-withdrawing furyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
